3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide
CAS No.: 862829-64-9
Cat. No.: VC4196751
Molecular Formula: C22H22N2O3
Molecular Weight: 362.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862829-64-9 |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.429 |
| IUPAC Name | 3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,23,26)(H,24,25) |
| Standard InChI Key | VHEFJLXXYDZURM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(Cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide belongs to the benzofuran-2-carboxamide family, distinguished by substitutions at the C3 and C2 positions of the fused benzene-furan system. The IUPAC name—3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide—reflects its two critical functional groups:
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A cyclohexanecarboxamido group (-NH-C(=O)-cyclohexane) at the C3 position of the benzofuran ring.
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A phenylcarboxamide group (-C(=O)-NH-phenyl) at the C2 position.
The cyclohexane ring introduces conformational flexibility, while the planar benzofuran core facilitates π-π stacking interactions. The molecule’s three-dimensional structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 862829-64-9 |
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.429 g/mol |
| IUPAC Name | 3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |
| SMILES | C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
| Solubility | Not publicly available |
Synthesis and Characterization
Synthetic Strategy
The synthesis of 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide employs a modular approach combining C–H functionalization and transamidation chemistry. As detailed in recent methodologies for benzofuran-2-carboxamides , the process involves three stages:
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Directed C–H Arylation:
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Transamidation:
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The 8-AQ auxiliary is removed through a one-pot, two-step procedure:
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Analytical Characterization
Structural validation relies on spectroscopic techniques:
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¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), cyclohexane methylenes (δ 1.2–1.8 ppm), and amide NH groups (δ 9.3–10.1 ppm).
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LC-MS: Electrospray ionization (ESI) confirms the molecular ion peak at m/z 363.43 ([M+H]⁺).
Research Applications and Biological Relevance
Structure-Activity Relationship (SAR) Considerations
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C3 Substitution: The cyclohexanecarboxamido group likely modulates lipophilicity, influencing blood-brain barrier penetration.
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C2 Carboxamide: The N-phenyl group may engage in hydrogen bonding with enzymatic active sites, as seen in kinase inhibitors .
Challenges and Future Directions
Knowledge Gaps
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Solubility and Pharmacokinetics: Experimental data on aqueous solubility, logP, and metabolic stability are absent, hindering preclinical development.
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Target Identification: High-throughput screening against disease-relevant protein panels is needed to elucidate mechanisms of action.
Synthetic Optimization
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